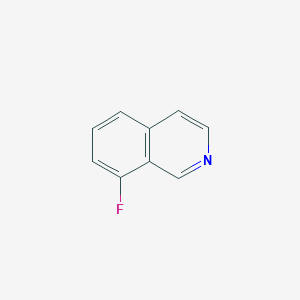

8-Fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQUCBIWXJSBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650461 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-00-9 | |

| Record name | 8-Fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Fluoroisoquinoline chemical structure and properties

An In-Depth Technical Guide to 8-Fluoroisoquinoline: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, it explores the potential biological activity of the this compound scaffold, with a particular focus on its role as a core component of Rho-kinase (ROCK) inhibitors, a promising class of therapeutic agents. Detailed experimental protocols for synthesis and biological evaluation are provided to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of isoquinoline with a fluorine atom substituted at the C8 position. The introduction of fluorine can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1]

Chemical Structure

The canonical structure and key identifiers for this compound are presented below.

-

IUPAC Name : this compound[2]

-

SMILES : C1=CC2=C(C=NC=C2)C(=C1)F[2]

-

InChIKey : AAQUCBIWXJSBEU-UHFFFAOYSA-N[2]

Physicochemical Data

Quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data are available, many properties are computationally predicted and should be confirmed empirically.

| Property | Value | Source |

| Molecular Weight | 147.15 g/mol | PubChem[2][3] |

| Boiling Point | 255.3 °C at 760 mmHg (Predicted) | Sigma-Aldrich[4] |

| Density | 1.216 g/cm³ (Predicted) | ECHEMI[1] |

| Melting Point | Not available | - |

| Solubility | No data available | ECHEMI[1] |

| pKa | No data available | - |

| XLogP3 | 2.2 (Computed) | PubChem[2] |

| Topological Polar Surface Area | 12.9 Ų (Computed) | PubChem[2] |

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the pyridine ring (H1, H3, H4) will likely appear at a lower field compared to those on the benzene ring due to the electron-withdrawing effect of the nitrogen atom. The fluorine at C8 will introduce coupling to nearby protons, particularly H7.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms. The presence of the fluorine atom will cause characteristic splitting (coupling) of the signals for the carbons it is bonded to (C8) and those nearby (C7, C10). The C-F coupling constants (¹JCF, ²JCF, ³JCF) are a key diagnostic feature.[5] The carbon directly attached to the fluorine (C8) will exhibit a large one-bond coupling constant and is expected to be in the δ 155-165 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for aromatic systems. Key predicted absorptions include:

-

Aromatic C-H stretch : 3100-3000 cm⁻¹[6]

-

C=C and C=N ring stretching : 1600-1400 cm⁻¹[6]

-

C-F stretch : A strong band in the 1250-1000 cm⁻¹ region.

-

C-H out-of-plane bending : 900-700 cm⁻¹, which can be diagnostic of the substitution pattern.[7]

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 147. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the heterocyclic ring, a characteristic fragmentation for isoquinolines.[8][9] High-resolution mass spectrometry (HRMS) should yield a monoisotopic mass of 147.0484 Da.[2]

Synthesis of this compound

Proposed Synthetic Workflow

The proposed synthesis involves the diazotization of 8-aminoisoquinoline followed by thermal decomposition of the resulting diazonium fluoroborate salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the Balz-Schiemann reaction.

Materials:

-

8-Aminoisoquinoline

-

Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Anhydrous diethyl ether

-

Inert solvent (e.g., toluene or xylene)

-

Standard laboratory glassware and purification apparatus (filtration, rotary evaporator, column chromatography)

Procedure:

-

Diazotization:

-

In a flask cooled to 0 °C in an ice-salt bath, dissolve 8-aminoisoquinoline (1 equivalent) in a 48% aqueous solution of tetrafluoroboric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature is maintained below 5 °C.

-

Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of a precipitate (the diazonium fluoroborate salt) should be observed.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with cold anhydrous diethyl ether to remove residual acid and water.

-

Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.

-

-

Fluorination (Balz-Schiemann Reaction):

-

Place the dry isoquinolin-8-diazonium fluoroborate salt in a flask equipped with a condenser.

-

Gently heat the solid under an inert atmosphere. The decomposition, indicated by the evolution of nitrogen gas and boron trifluoride, typically occurs between 100-150 °C.

-

Once gas evolution ceases, cool the reaction mixture to room temperature.

-

-

Purification:

-

The crude product is a dark residue. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited, the scaffold is a key component in pharmacologically active molecules. A notable example is This compound-5-sulfonamide , which is structurally related to known potent inhibitors of Rho-kinase (ROCK). This suggests that the this compound core is a promising starting point for the development of ROCK inhibitors.

The Rho-Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, primarily through its control of the actin cytoskeleton.[][11] The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, leading to increased actomyosin contractility, stress fiber formation, and cell migration.[12][13] Dysregulation of this pathway is implicated in numerous diseases, including hypertension, glaucoma, nerve injury, and cancer metastasis, making ROCK a significant therapeutic target.[11][14]

Caption: The Rho/ROCK signaling pathway and point of inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as ROCK inhibitors, a robust in vitro kinase assay is essential. The following protocol describes a common method for determining the inhibitory activity of a compound against ROCK1 and ROCK2.

In Vitro ROCK Kinase Activity Assay (ELISA-based)

This protocol is adapted from commercially available ROCK activity assay kits and published methodologies.[15][16][17][18]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified ROCK1 and ROCK2 enzymes.

Materials:

-

96-well microtiter plate pre-coated with a recombinant ROCK substrate (e.g., MYPT1)

-

Purified, active ROCK1 and ROCK2 enzymes

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

ATP solution

-

Kinase assay buffer

-

Primary antibody: Anti-phospho-MYPT1 (Thr696)

-

Secondary antibody: HRP-conjugated anti-primary antibody

-

Chromogenic HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Compound Preparation:

-

Kinase Reaction:

-

Add kinase assay buffer to all wells of the MYPT1-coated plate.

-

Add the diluted test compound, positive control, or vehicle control to the appropriate wells.

-

Add the purified ROCK1 or ROCK2 enzyme to all wells except for the "no enzyme" negative control wells.

-

Pre-incubate the plate for 10-15 minutes at 30 °C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to all wells.

-

Incubate the plate at 30 °C for 60 minutes.

-

-

Detection:

-

Wash the wells multiple times with a wash buffer to remove the reaction components.

-

Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells again to remove unbound primary antibody.

-

Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 60 minutes.

-

Wash the wells thoroughly to remove unbound secondary antibody.

-

Add the TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution, which will turn the color from blue to yellow.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the background absorbance (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This technical guide provides a foundational understanding of this compound, offering insights into its chemical nature, synthesis, and significant potential as a scaffold for developing novel therapeutics targeting the ROCK signaling pathway. The provided protocols serve as a practical starting point for researchers aiming to explore this promising compound and its derivatives.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 1075-00-9 [sigmaaldrich.com]

- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 8. researchgate.net [researchgate.net]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. mdpi.com [mdpi.com]

- 13. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroisoquinoline is a fluorinated heterocyclic compound that holds significant interest within the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into the isoquinoline scaffold can profoundly influence the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential role as a modulator of key signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available, experimentally determined values for several properties, such as melting and boiling points, are not readily found in the literature. In such cases, data for the parent compound, isoquinoline, is provided for comparative purposes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | PubChem[1] |

| Molecular Weight | 147.15 g/mol | PubChem[1] |

| Appearance | Not specified | |

| Melting Point | No data available. (Isoquinoline: 26-28 °C) | |

| Boiling Point | No data available. (Isoquinoline: 242-243 °C) | |

| Density | 1.216 g/cm³ | Echemi[2] |

| Vapor Pressure | 0.0264 mmHg at 25°C | Echemi[2] |

| Solubility | No specific data available. Expected to be soluble in common organic solvents. | |

| pKa | No specific data available. (Isoquinoline: 5.14) | |

| LogP (calculated) | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |

Experimental Protocols

Synthesis of this compound Derivatives

While a specific, detailed protocol for the synthesis of this compound was not found, a common method for the synthesis of related fluorinated isoquinolines involves the Bischler-Napieralski reaction followed by dehydrogenation. A representative protocol for a related compound, 8-fluoro-3,4-dihydroisoquinoline, is described, which can be adapted for the synthesis of this compound.[3][4]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Protocol:

-

Acylation: 2-(3-Fluorophenyl)ethylamine is reacted with pivaloyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the corresponding pivaloylamide.

-

Directed ortho-Lithiation: The resulting amide is treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) in a solvent like tetrahydrofuran (THF) to achieve lithiation at the position ortho to the fluorine atom.

-

Cyclization: The lithiated intermediate is then reacted with N,N-dimethylformamide (DMF) to form the cyclized product, 8-fluoro-3,4-dihydroisoquinoline.

-

Dehydrogenation: The dihydroisoquinoline intermediate is then dehydrogenated using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent to yield this compound.

Determination of Physicochemical Properties

Standard experimental procedures for determining key physicochemical properties are outlined below.

Melting Point Determination:

The melting point can be determined using a standard melting point apparatus.[5] A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded. A sharp melting point range is indicative of high purity.

Boiling Point Determination:

The boiling point can be determined by distillation or the Thiele tube method.[6] For small quantities, the Thiele tube method is suitable. The sample is heated in a small tube with an inverted capillary, and the temperature at which a steady stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Solubility Determination:

The solubility in various solvents (e.g., water, ethanol, acetone, diethyl ether) can be determined by adding a small, measured amount of this compound to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved solute is then measured, often by spectroscopic methods after filtration.

pKa Determination:

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy. In a potentiometric titration, a solution of this compound is titrated with a standard acid or base, and the pH is monitored. The pKa is the pH at which the compound is half-ionized.

Spectral Data

Detailed experimental spectra for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of isoquinoline and other fluorinated aromatic compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The fluorine atom at the 8-position will cause splitting of the signals for the adjacent protons (H-7 and H-1) due to H-F coupling. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms. The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other carbons in the fluorinated ring will also be affected by the fluorine substituent.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (typically in the 1400-1600 cm⁻¹ region), and a strong C-F stretching band (usually in the 1000-1300 cm⁻¹ region).[7]

Mass Spectrometry:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 147.15).[1] Fragmentation patterns would likely involve the loss of HCN, characteristic of quinoline and isoquinoline derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown potential as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[8] The ROCK signaling pathway is a critical regulator of various cellular processes, including cell shape, motility, and contraction.[9][10] Inhibition of this pathway has therapeutic potential in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.

Proposed Mechanism of Action as a ROCK Inhibitor

This compound-based compounds are thought to act as ATP-competitive inhibitors of ROCK. They bind to the kinase domain of the ROCK protein, preventing the phosphorylation of its downstream targets, such as Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP).[11][12] This leads to a reduction in actomyosin contractility and subsequent effects on cell behavior.

ROCK Signaling Pathway

Caption: The ROCK signaling pathway and the proposed inhibitory action of this compound derivatives.

Conclusion

This compound is a molecule with significant potential in drug discovery and development. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a solid foundation based on existing data and knowledge of related compounds. Further research is warranted to fully characterize this compound and explore its therapeutic applications, particularly as an inhibitor of the ROCK signaling pathway. The experimental protocols and theoretical framework presented herein offer a valuable resource for scientists and researchers in this endeavor.

References

- 1. This compound | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for 8-Fluoroisoquinoline

This technical guide provides a comprehensive overview of the key spectroscopic data for 8-Fluoroisoquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and clearly presented data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.16 | d | 1H | H-1 | |

| 8.73-8.72 | d | 4.0 | 1H | H-3 |

| 7.62-7.61 | t | 2.0 | 2H | H-4, H-5/H-6/H-7 |

| 7.31-7.27 | d | 8.0 | 1H | H-5/H-6/H-7 |

| 6.61-6.60 | m | 1H | H-5/H-6/H-7 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 158.94 |

| 157.42 |

| 156.17 |

| 151.44 |

| 145.34 |

| 114.81 |

| 112.65 |

| 112.64 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₆FN |

| Molecular Weight | 147.15 g/mol |

| Exact Mass | 147.048427358 Da |

Source: PubChem CID 26985665[2]

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1620-1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1510-1450 | Medium-Strong | C=N Aromatic Ring Stretch |

| 1250-1150 | Strong | C-F Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

400 MHz NMR spectrometer

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve resolution.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Perform Fourier transformation of the free induction decay (FID).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mass Spectrometry

Objective: To determine the molecular weight and elemental composition of this compound.

Materials and Equipment:

-

This compound sample

-

Methanol (HPLC grade)

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Set the ESI source to positive ion mode.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Acquire data for a sufficient duration to obtain a stable ion signal.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺).

-

Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

-

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol for cleaning the ATR crystal

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Data Acquisition:

-

Acquire the IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., C-H, C=C, C=N, C-F).

-

Compare the obtained spectrum with spectral databases for confirmation.

-

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft tissue after the measurement.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Figure 1: Workflow for NMR Spectroscopy.

Figure 2: Workflow for Mass Spectrometry.

Figure 3: Workflow for IR Spectroscopy.

References

An In-depth Technical Guide to the Biological Activity of the 8-Fluoroisoquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the isoquinoline ring system, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known biological activities of derivatives of the 8-fluoroisoquinoline scaffold, with a focus on their potential as therapeutic agents. While direct research on the bare this compound scaffold is limited, this document consolidates findings on key derivatives and related fluorinated isoquinoline structures to offer insights into its potential applications in drug discovery.

Enzyme Inhibition: Targeting Rho-Associated Coiled-Coil Containing Protein Kinases (ROCK)

A significant area of investigation for this compound derivatives is their potential as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK). The sulfonamide derivative, this compound-5-sulfonamide, has been identified as a potent inhibitor of ROCK1 and ROCK2, enzymes that are key regulators of cellular processes such as cell shape, motility, and contraction.[1] Dysregulation of the ROCK signaling pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[2]

Quantitative Data: ROCK Inhibition

The inhibitory potency of this compound-5-sulfonamide against ROCK enzymes is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table presents illustrative data for such an experiment, comparing its activity to a known ROCK inhibitor, Y-27632.[1]

| Compound | Target Enzyme | IC50 (nM) [Illustrative] |

| This compound-5-sulfonamide | ROCK1 | 150 |

| This compound-5-sulfonamide | ROCK2 | 95 |

| Y-27632 (Reference Inhibitor) | ROCK1 | 140 |

| Y-27632 (Reference Inhibitor) | ROCK2 | 85 |

Signaling Pathway: Proposed Mechanism of Action

This compound-5-sulfonamide is hypothesized to act as a competitive inhibitor at the ATP-binding site of ROCK kinases.[2] Inhibition of ROCK disrupts downstream signaling cascades that control cytoskeletal dynamics.

Experimental Protocol: ROCK Enzyme Inhibition Assay (ELISA-based)

This protocol describes a non-radioactive, ELISA-based method to measure the inhibitory activity of a compound against ROCK enzymes by detecting the phosphorylation of a myosin phosphatase target subunit 1 (MYPT1) substrate.[3]

-

Compound Preparation:

-

Prepare a stock solution of this compound-5-sulfonamide and a reference inhibitor (e.g., Y-27632) in DMSO.

-

Perform serial dilutions of the compounds in Assay Buffer to achieve a range of final assay concentrations. The final DMSO concentration should be kept below 1%.[1]

-

-

Assay Procedure:

-

To the MYPT1 substrate-coated wells, add 50 µL of Assay Buffer containing the desired concentration of the test compound or vehicle (for control wells).

-

Add 25 µL of diluted ROCK enzyme to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.[1]

-

Initiate the kinase reaction by adding 25 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Wash the wells with Wash Buffer.

-

Add a specific antibody against the phosphorylated substrate and incubate.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

After incubation and washing, add a chromogenic substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

Anticancer Activity

While extensive data on the anticancer properties of simple this compound derivatives is not yet available, the core scaffold is present in more complex structures with potent anticancer activity. Additionally, the inhibition of the ROCK signaling pathway by this compound-5-sulfonamide suggests potential applications in oncology, as this pathway is often dysregulated in cancer, affecting cell proliferation, migration, and invasion.[2]

Insights from Fluorinated Indenoisoquinolines

Fluorinated indenoisoquinolines are a class of potent anticancer agents that act as Topoisomerase I (Top1) poisons.[4] These compounds trap the Top1-DNA cleavage complex, leading to DNA double-strand breaks and ultimately cell death, particularly in rapidly dividing cancer cells.[4]

The following table summarizes the mean GI50 (50% growth inhibition) values for selected fluorinated indenoisoquinoline derivatives against a panel of cancer cell lines.

| Compound | Key Structural Features | GI50 MGM (nM) |

| 25 | 3-fluoro, imidazole side chain | 11 |

| 47 | 8,9-methylenedioxy | 90 |

| 54 | Lacks 8,9-methylenedioxy | 245 |

Data extracted from a study on fluorinated and chlorinated indenoisoquinoline Topoisomerase I poisons.[4]

Experimental Workflow: In Vivo Validation of a Novel Kinase Inhibitor

The following diagram outlines a typical workflow for the in vivo validation of a novel kinase inhibitor like an this compound derivative.[3]

Experimental Protocol: Western Blot for Signaling Pathway Analysis

This protocol is used to analyze the effect of a compound on protein expression levels within a signaling pathway, such as the ROCK pathway.[2]

-

Cell Treatment and Lysis:

-

Treat cancer cells with the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.[2]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., against phosphorylated downstream targets of ROCK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., GAPDH).[2]

-

Experimental Protocol: Cell Migration Assay

This assay evaluates the effect of a compound on the migratory potential of cancer cells.[2]

-

Cell Preparation:

-

Pre-treat cells with the this compound derivative for 24 hours.

-

Resuspend the cells in serum-free medium containing the compound.

-

-

Assay Setup:

-

Add 500 µL of complete medium to the lower chamber of a 24-well transwell plate.

-

Seed the pre-treated cells in the upper chamber (the insert).

-

-

Incubation and Staining:

-

Incubate the plate for a time sufficient for cell migration (e.g., 24-48 hours).

-

Remove non-migrated cells from the upper surface of the insert.

-

Fix and stain the migrated cells on the lower surface of the insert with a stain such as crystal violet.

-

-

Quantification:

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

-

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are not widely published, the broader class of quinoline and isoquinoline derivatives has a well-established history of antimicrobial activity.[5][6] For instance, fluoroquinolones are a major class of antibiotics.[7][8][9] Furthermore, derivatives of the related 8-hydroxyquinoline scaffold have demonstrated significant antifungal and antibacterial activity.[10][11][12]

Insights from 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives have shown promising activity against a range of microbial pathogens. The mechanism is often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 8-hydroxyquinoline derivatives against various fungal and bacterial strains.

| Compound | Organism | MIC (µM) |

| HQ-2 (5,7-Dichloro-8-hydroxy-2-methylquinoline) | M. tuberculosis | 0.1 |

| HQ-2 | M. smegmatis | 1.56 |

| HQ-2 | Methicillin-sensitive S. aureus (MSSA) | 2.2 |

| HQ-2 | Methicillin-resistant S. aureus (MRSA) | 1.1 |

| PH265 (8-hydroxyquinoline derivative) | Cryptococcus neoformans | 0.5 - 1 |

| PH276 (8-hydroxyquinoline derivative) | Candida auris | 0.5 - 8 |

Data extracted from studies on the antibacterial and antifungal activity of 8-hydroxyquinoline derivatives.[11][12]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily on the this compound-5-sulfonamide derivative, strongly suggests its potential as a potent ROCK inhibitor with applications in cancer and other diseases characterized by dysregulated cellular motility and contraction. Insights from the broader classes of fluorinated isoquinolines and related heterocyclic systems indicate that derivatives of this compound may also possess significant anticancer and antimicrobial activities. Further synthesis and biological evaluation of a wider range of this compound derivatives are warranted to fully explore the therapeutic potential of this versatile scaffold. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound class.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

- 12. researchgate.net [researchgate.net]

8-Fluoroisoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom at the 8-position of this privileged core offers a powerful tool to modulate physicochemical and pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of 8-fluoroisoquinoline as a building block in drug discovery. It delves into its synthesis, physicochemical characteristics, and its role in the development of kinase inhibitors and potentially other therapeutic classes. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a visual exploration of the critical signaling pathways involved. This document serves as a vital resource for researchers engaged in the design and development of novel therapeutics leveraging the this compound scaffold.

Introduction

The pursuit of novel chemical entities with improved therapeutic profiles is a constant endeavor in drug discovery. The isoquinoline ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Fluorine chemistry has emerged as a transformative tool in medicinal chemistry. The introduction of fluorine atoms into a drug candidate can profoundly influence its conformational preferences, pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties. The 8-position of the isoquinoline nucleus is a key site for substitution, and the incorporation of a fluorine atom at this position has been explored as a strategy to enhance the therapeutic potential of various compound classes. This guide focuses on the synthesis, properties, and applications of this compound and its derivatives in medicinal chemistry.

Physicochemical Properties of this compound

The introduction of a fluorine atom at the 8-position of the isoquinoline core imparts distinct physicochemical properties that are advantageous for drug design. A summary of the key computed properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₆FN | --INVALID-LINK-- |

| Molecular Weight | 147.15 g/mol | --INVALID-LINK-- |

| XLogP3-AA | 2.2 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

| Exact Mass | 147.048427358 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 12.9 Ų | --INVALID-LINK-- |

| Heavy Atom Count | 11 | --INVALID-LINK-- |

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. Several synthetic strategies have been reported for the preparation of substituted isoquinolines, and these can be adapted for the synthesis of this compound derivatives.

Synthesis of the this compound Core

A common route to 8-substituted isoquinolines involves a multi-step sequence starting from isoquinoline. For example, bromination at the 5-position followed by nitration at the 8-position yields 5-bromo-8-nitroisoquinoline. Subsequent reduction of the nitro group and removal of the bromo substituent can provide 8-aminoisoquinoline, which can then be converted to this compound via a Sandmeyer-type reaction.

A more direct approach for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which utilizes a directed ortho-lithiation reaction. This key intermediate can then be transformed into various 1,8-disubstituted tetrahydroisoquinolines.[2][3]

Derivatization of the this compound Scaffold

Once the this compound core is obtained, it can be further functionalized to generate a library of compounds for biological screening. Common derivatization strategies include:

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for introducing aryl, heteroaryl, or amino groups at specific positions of the isoquinoline ring, typically at a halogenated position.

-

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the 8-position can be susceptible to nucleophilic displacement by various nucleophiles, allowing for the introduction of a range of functional groups.

A general workflow for the synthesis of this compound derivatives is depicted in the following diagram:

Applications in Medicinal Chemistry: Kinase Inhibitors

A significant application of the this compound scaffold is in the development of protein kinase inhibitors. The isoquinoline-5-sulfonamide moiety, in particular, is a well-established pharmacophore for the inhibition of several kinases. The addition of a fluorine atom at the 8-position is a recognized strategy in medicinal chemistry to potentially enhance potency, selectivity, and metabolic stability.[4]

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibitors

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, and contraction.[5] Dysregulation of this pathway is implicated in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. Consequently, ROCK has emerged as an attractive therapeutic target.[3][5]

Isoquinoline-5-sulfonamide derivatives are a known class of ROCK inhibitors. While specific data for this compound-5-sulfonamide is not extensively available in the public domain, its activity can be inferred from structurally related compounds.[4][6] The table below presents the inhibitory activities of well-characterized isoquinoline sulfonamide-based ROCK inhibitors, Fasudil and Y-27632, which serve as important benchmarks.

| Compound | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | PKA IC₅₀ (nM) | PKC IC₅₀ (nM) | Reference |

| Fasudil | 1900 | - | - | - | [5] |

| Y-27632 | 220 | 300 | >25,000 | >25,000 | [5][7] |

| This compound-5-sulfonamide (Predicted) | Potent | Potent | - | - | [4][6] |

Note: Specific quantitative data for this compound-5-sulfonamide is not publicly available and is predicted based on the known structure-activity relationships of the isoquinoline-5-sulfonamide class of kinase inhibitors.

The Rho/ROCK Signaling Pathway

The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. GTP-bound RhoA then binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates, leading to the regulation of the actin cytoskeleton and other cellular processes. Inhibition of ROCK by compounds such as this compound derivatives can block these downstream effects.

References

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Isoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced therapeutic potential.[2] Fluorination can improve metabolic stability, receptor binding affinity, and membrane permeability, making fluorinated isoquinolines highly sought-after in modern drug discovery.[3][4] This in-depth technical guide explores the discovery and history of fluorinated isoquinolines, detailing key synthetic methodologies, comparative biological data, and their impact on significant signaling pathways.

A Brief History: From Coal Tar to Targeted Therapies

The journey of fluorinated isoquinolines is built upon two parallel historical narratives: the discovery of the parent isoquinoline scaffold and the rise of organofluorine chemistry.

-

1885: Isoquinoline was first isolated from coal tar by Hoogewerf and van Dorp.[1]

-

Late 19th - Early 20th Century: Foundational synthetic methods for the isoquinoline core were established, including the Bischler-Napieralski (1893) and Pomeranz-Fritsch (1893) reactions.[5][6]

-

Mid-20th Century: The field of organofluorine chemistry began to blossom, driven by wartime research and the discovery of the unique properties conferred by fluorine.[7][8]

-

1954: The first fluoro-pharmaceutical, fludrocortisone, was brought to market, demonstrating the therapeutic benefits of fluorination.[3][4]

-

Late 20th - 21st Century: The convergence of these fields led to the exploration of fluorinated isoquinolines in medicinal chemistry. Researchers began to systematically introduce fluorine and fluorine-containing moieties into the isoquinoline framework, leading to the discovery of potent and selective inhibitors for a range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders.[9][10]

Synthetic Methodologies: Crafting the Fluorinated Core

The synthesis of fluorinated isoquinolines can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed methods.

Classical Synthetic Routes

These methods typically involve the construction of the isoquinoline ring from fluorinated precursors.

1. Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent. To synthesize a fluorinated isoquinoline, a fluorinated β-phenylethylamide is used as the starting material.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative via Bischler-Napieralski Reaction [11]

-

Amide Preparation: React a fluorinated phenethylamine with an appropriate acyl chloride or anhydride to form the corresponding β-arylethylamide.

-

Cyclization: Dissolve the amide (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add a dehydrating agent, for example, phosphorus oxychloride (POCl₃) (1.5 equivalents), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully quench with crushed ice. Basify the aqueous solution with an appropriate base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 3,4-dihydroisoquinoline.

-

Aromatization (Optional): The resulting dihydroisoquinoline can be dehydrogenated to the corresponding isoquinoline using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent at elevated temperature.

2. Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. A fluorinated benzaldehyde serves as the precursor for the synthesis of a fluorinated isoquinoline.

Experimental Protocol: Synthesis of a Fluorinated Isoquinoline via Pomeranz-Fritsch Reaction [5][12]

-

Formation of Benzalaminoacetal: Condense a fluorinated benzaldehyde (1.0 equivalent) with a 2,2-dialkoxyethylamine (1.1 equivalents) in a suitable solvent like ethanol with gentle heating.

-

Cyclization: Add a strong acid, such as concentrated sulfuric acid, to the benzalaminoacetal at a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude isoquinoline by column chromatography or distillation.

Modern Synthetic Approaches

Transition-metal catalysis has provided highly efficient and regioselective methods for the synthesis of fluorinated isoquinolines.

Rhodium-Catalyzed [4+2] Annulation: This approach enables the direct assembly of fluorinated isoquinolines through C-H functionalization.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Vinyl Fluorinated Isoquinoline [13]

-

Reaction Setup: In a sealed tube, combine the oxadiazole (1.0 equivalent), difluoromethylene alkyne (1.5 equivalents), [RhCp*Cl₂]₂ (4 mol %), and AgSbF₆ (20 mol %).

-

Solvent and Reaction Conditions: Add dichloroethane (DCE) as the solvent and stir the mixture at 100 °C for 12 hours.

-

Work-up: After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to afford the desired vinyl fluorinated isoquinoline.

Data Presentation: The Impact of Fluorination on Biological Activity

The introduction of fluorine can significantly enhance the biological activity of isoquinoline derivatives. The following tables provide a comparative summary of quantitative data for fluorinated versus non-fluorinated analogs.

Table 1: Comparative Cytotoxicity of Fluorinated and Non-Fluorinated Indenoisoquinolines as Topoisomerase I Inhibitors [14]

| Compound | Substitution | Mean-Graph Midpoint (MGM) GI₅₀ (µM) |

| 10 | 3-nitro | 0.085 |

| 16a | 3-chloro | 0.100 |

| 9 | 3-nitro | 0.021 |

| 17b | 3-fluoro | 0.033 |

Table 2: Comparative Antibacterial Activity of Trifluoromethyl-Substituted Isoquinolines [15]

| Compound | Bacterial Strain | MIC (µg/mL) |

| Alkynyl Isoquinoline Derivative 1 | Staphylococcus aureus (MRSA) | 4 |

| Alkynyl Isoquinoline Derivative 2 | Staphylococcus aureus (VRSA) | 8 |

| Non-fluorinated isoquinoline alkaloid (actinodaphnine) | Staphylococcus aureus | ≥ 50[16] |

Table 3: Comparative Activity of Fluorinated vs. Non-Fluorinated Isoquinoline-Based PARP Inhibitors [2]

| Compound | Substitution (R) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

| 1a | H | >10,000 | 1,200 |

| 1b | 7-F | >10,000 | 980 |

Mandatory Visualizations

Signaling Pathways

Fluorinated isoquinolines have been developed as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. organicreactions.org [organicreactions.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 8-Fluoroisoquinoline

An In-depth Technical Guide to 8-Fluoroisoquinoline

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and potential biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1075-00-9[1][2] |

| Molecular Formula | C₉H₆FN[1][2] |

| Molecular Weight | 147.15 g/mol [2][3] |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)F[1] |

| InChI Key | AAQUCBIWXJSBEU-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| XLogP3 | 2.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Exact Mass | 147.048427358 Da | PubChem[3] |

| Monoisotopic Mass | 147.048427358 Da | PubChem[3] |

| Topological Polar Surface Area | 12.9 Ų | PubChem[3] |

| Heavy Atom Count | 11 | PubChem[3] |

Synthesis and Experimental Protocols

A key intermediate for the synthesis of various this compound derivatives is 8-fluoro-3,4-dihydroisoquinoline . A detailed experimental protocol for its synthesis is provided below.[2][4]

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (23)

Experimental Protocol:

To a vigorously stirred mixture of 8-fluoro-3,4-dihydroisoquinoline hydrochloride monohydrate (5.89 g, 28.9 mmol) in dichloromethane (100 mL) and water (50 mL), an aqueous solution of sodium carbonate (10%, 20 mL) was added. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 25 mL). The combined organic layers were washed with water (2 x 50 mL) and brine (50 mL) and then dried over MgSO₄. The solvent was evaporated under reduced pressure to yield 8-fluoro-3,4-dihydroisoquinoline (3.99 g, 93%) as a pale brown oil.[4]

Synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30)

Experimental Protocol:

Sodium borohydride (153 mg, 4.04 mmol) was added to a solution of 8-fluoro-3,4-dihydroisoquinoline (502 mg, 3.37 mmol) in methanol (10 mL), and the reaction mixture was cooled in an ice/water bath. After stirring for 1 hour at room temperature, water (5 mL) was added, and the resulting mixture was extracted with dichloromethane (3 x 8 mL). The combined organic layers were dried over MgSO₄ and evaporated to afford the title compound (478 mg, 94%) as a yellow oil.[4]

Spectroscopic Data for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (30):

-

IR (film): ν = 3299, 1463, 1241 cm⁻¹[4]

-

¹⁹F-NMR (564.7 MHz, CDCl₃): δ = -113.1 (dd, JFH = 8.8, 5.7 Hz)[4]

Synthesis Workflow

The following diagram illustrates the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinoline from its hydrochloride salt precursor.

Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is limited in the public domain, its derivatives have shown potential as therapeutic agents, particularly as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).

ROCK Inhibition

This compound-5-sulfonamide, a derivative of this compound, is suggested to be a potent ROCK inhibitor. The ROCK signaling pathway is a critical regulator of various cellular processes, and its inhibition has shown therapeutic promise in a range of diseases.

Proposed In Vivo Validation Workflow for a Novel ROCK Inhibitor

The following diagram outlines a typical workflow for the in vivo validation of a novel ROCK inhibitor like an this compound derivative.

Rho-Kinase (ROCK) Signaling Pathway

The therapeutic effects of this compound-based ROCK inhibitors are anticipated to be mediated through the inhibition of the Rho/ROCK signaling pathway.

Potential Applications

Derivatives of this compound are being investigated as potential drug candidates for the central nervous system.[2] The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical and biological properties of the isoquinoline scaffold, potentially enhancing membrane permeability and metabolic stability. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines [mdpi.com]

- 3. This compound | C9H6FN | CID 26985665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 8-Fluoroisoquinoline Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 8-Fluoroisoquinoline, a heterocyclic compound of interest in drug discovery. Due to the limited availability of direct experimental data for this compound, this document leverages data from its closely related analog, this compound-5-sulfonamide, to build a predictive framework for its biological interactions. The primary hypothesized target of this class of compounds is Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contractility, motility, and proliferation. This guide details the predicted signaling pathway, summarizes relevant quantitative data from analogous compounds, and provides established experimental and computational protocols for validating these predictions.

Introduction to this compound

This compound is a fluorinated derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability, making it a valuable modification in drug design. While research on this compound is nascent, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent.

Predicted Biological Target and Signaling Pathway

Based on the analysis of the structurally similar compound this compound-5-sulfonamide, the primary anticipated biological target of this compound is Rho-associated coiled-coil containing protein kinase (ROCK) .[1][2] ROCK is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA.

The proposed mechanism of action involves the inhibition of the Rho/ROCK signaling pathway . This pathway plays a critical role in regulating the actin cytoskeleton and is implicated in various cellular processes.[1][2] Inhibition of ROCK by this compound is predicted to competitively block the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates and leading to a reduction in actin-myosin contractility.

Predicted inhibition of the Rho/ROCK signaling pathway by this compound.

Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize the biological activity of compounds structurally related to this compound. This data provides a benchmark for predicting the potential efficacy of this compound in various therapeutic areas.

Table 1: Predicted Efficacy of this compound in Preclinical Models (Hypothetical)

| Disease Model | Animal Model | Key Findings (Anticipated) |

|---|---|---|

| Alzheimer's Disease | Sprague-Dawley Rats | Improvement in spatial learning and memory. |

| Myocardial I/R Injury | Wistar Rats | Reduction in infarct size and improvement in cardiac function. |

| Glaucoma | Rabbits | Significant reduction in intraocular pressure. |

Table 2: In Vitro Anticancer Activity of Related Fluoroquinolone Derivatives

| Compound ID | Mean GI₅₀ (µM) | Topoisomerase II IC₅₀ (µM) | Selectivity (CC₅₀ on Vero Cells, µM) | Reference |

|---|---|---|---|---|

| II | 3.30 | 51.66 | Not Reported | [3] |

| IIIb | 2.45 | Not Reported | Not Reported | [3] |

| IIIf | 9.06 | Comparable to Etoposide | 349.03 | [3] |

| Etoposide | Not Applicable | 58.96 | Not Applicable |[3] |

Methodologies for In Silico Modeling

A robust in silico evaluation of this compound would involve a multi-faceted approach combining molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., ROCK1 or ROCK2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable force field.

-

Docking Simulation: Perform docking using software such as AutoDock or Glide. Define the binding site on the target protein and run the docking algorithm to generate a series of possible binding poses.

-

Analysis: Analyze the predicted binding poses based on their scoring functions, which estimate the binding affinity. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interaction.

Protocol:

-

System Setup: Use the best-ranked docked pose from the molecular docking study as the starting structure. Place the complex in a simulation box with an appropriate solvent model (e.g., TIP3P water).

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

-

Production Run: Run the production simulation for a sufficient time (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the simulation trajectory to assess the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities.

Protocol:

-

Dataset Collection: Compile a dataset of isoquinoline derivatives with their experimentally determined biological activities (e.g., IC50 values) against the target of interest.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors (e.g., topological, electronic, steric).

-

Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

-

Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.

-

Prediction: Use the validated QSAR model to predict the biological activity of this compound.

A generalized workflow for the in silico modeling of this compound.

Experimental Validation Protocols

The predictions from in silico models must be validated through experimental assays. The following are standard protocols for assessing the activity of potential kinase inhibitors.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound against the ROCK enzyme.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant ROCK enzyme, a specific substrate (e.g., a peptide substrate), and ATP in a suitable buffer.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period to allow the kinase reaction to proceed.

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or radiometric assay.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular Assays

Cell-based assays are used to assess the effect of this compound on ROCK activity within a biological context.

Protocol (Myosin Light Chain Phosphorylation Assay):

-

Cell Culture: Culture a suitable cell line (e.g., vascular smooth muscle cells) that expresses the Rho/ROCK pathway.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a specified duration.

-

Cell Lysis: Lyse the cells and collect the protein extracts.

-

Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated myosin light chain (p-MLC) and total MLC.

-

Quantification: Quantify the band intensities to determine the ratio of p-MLC to total MLC. A decrease in this ratio indicates inhibition of ROCK activity.

A typical experimental validation workflow for a predicted kinase inhibitor.

Conclusion

While direct experimental data on this compound is currently limited, in silico modeling based on its structural analogs provides a strong rationale for its investigation as a ROCK inhibitor. The methodologies and predictive data presented in this guide offer a robust framework for initiating further research into the therapeutic potential of this compound. Experimental validation of the in silico predictions is a critical next step to confirm the biological activity and mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols: Directed Ortho-Lithiation for 8-Fluoroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The introduction of a fluorine atom into this structure can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, 8-fluoroisoquinolines are emerging as valuable building blocks in medicinal chemistry, with applications in the development of novel therapeutics. For instance, 8-fluoroisoquinoline-5-sulfonamide has been identified as a potential inhibitor of Rho-kinase (ROCK), a key regulator in various cellular processes, suggesting its therapeutic promise in a range of diseases.[1]

Directed ortho-lithiation (DoM) is a powerful and regioselective strategy for the functionalization of aromatic and heteroaromatic compounds.[2][3] This technique relies on the use of a directing metalation group (DMG) to guide a strong lithium base to deprotonate the adjacent ortho-position, creating a nucleophilic organolithium species. This intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents with high precision. This application note provides a detailed protocol for the synthesis of this compound, commencing with a DoM approach to generate the key intermediate, 8-fluoro-3,4-dihydroisoquinoline.

Principle of Directed Ortho-Lithiation (DoM)

Directed ortho-lithiation is a two-step process that leverages the coordinating ability of a heteroatom-containing directing group to achieve regioselective C-H activation. The general principle is outlined below:

-

Coordination: A strong organolithium base, such as n-butyllithium (n-BuLi), coordinates to the Lewis basic heteroatom of the directing metalation group (DMG) on the aromatic ring. This brings the base into close proximity to the ortho-protons.

-

Deprotonation: The organolithium base then selectively abstracts a proton from the sterically accessible ortho-position, forming a stable aryllithium intermediate.

-

Electrophilic Quench: The aryllithium species subsequently reacts with an electrophile to introduce a new substituent at the ortho-position.

The choice of the directing group is crucial for the success of the DoM reaction, with common examples including amides, carbamates, and ethers.

Synthesis of this compound

The synthesis of this compound is achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 8-fluoro-3,4-dihydroisoquinoline, via a directed ortho-lithiation strategy. The second stage is the subsequent aromatization of the dihydroisoquinoline to the desired this compound.

Stage 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline via Directed Ortho-Lithiation

This protocol is adapted from the work of T. L. T. Nguyen et al. and involves the lithiation of N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide, followed by formylation and cyclization.

Step 1: Synthesis of N-[2-(3-fluorophenyl)ethyl]-2,2-dimethylpropanamide (Pivaloyl-protected Amine)

-

To a solution of 2-(3-fluorophenyl)ethylamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (CH₂Cl₂), add pivaloyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the pivaloyl-protected amine.

Step 2: Directed Ortho-Lithiation and Formylation

-

Dissolve the pivaloyl-protected amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (n-BuLi) (2.2 eq, as a solution in hexanes) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-